1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c1-2-10-11(15-8-14-10)7-9(1)13-5-3-12-4-6-13;/h1-2,7,12H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTXRUBKJPZJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride typically involves the reaction of benzo[d][1,3]dioxole with piperazine under specific conditions. A common method includes:
Starting Materials: Benzo[d][1,3]dioxole and piperazine.
Reaction Conditions: The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions.
Catalysts: Acid catalysts like hydrochloric acid can be used to facilitate the reaction.
Purification: The product is usually purified by recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Systems: Employing automated systems for precise control over reaction parameters and conditions.
Chemical Reactions Analysis
Piperazine Core Reactivity
The secondary amine groups in the piperazine ring enable nucleophilic substitution and condensation reactions:
1.1 Alkylation
Piperazine derivatives readily undergo alkylation at nitrogen centers. For example, reaction with alkyl halides under basic conditions (e.g., K₂CO₃) yields N-alkylated products .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 80°C, 4h | N-Methylpiperazine derivative | 72% |
| Ethyl bromoacetate | CsF, DMSO, 110°C, 2h | Ethyl ester-functionalized analog | 68% |
1.2 Acylation
Acid chlorides or anhydrides react with the piperazine amine, forming amides. Acetylation with acetic anhydride in dichloromethane produces mono- or diacetylated derivatives depending on stoichiometry .
Electrophilic Aromatic Substitution (EAS)
The benzo[d] dioxole moiety directs electrophiles to specific positions:
2.1 Nitration
Concentrated HNO₃/H₂SO₄ introduces nitro groups predominantly at the 4-position of the dioxole ring due to electron-donating effects of the oxygen atoms .
| Electrophile | Position | Product | Notes |
|---|---|---|---|
| NO₂⁺ | C4 | 4-Nitro-dioxole derivative | Requires <5°C to avoid over-nitration |
2.2 Halogenation
Bromine or N-bromosuccinimide (NBS) selectively brominates the aromatic ring at the 4-position. Chlorination follows similar regioselectivity.
Ring-Opening Reactions
The dioxole ring undergoes cleavage under acidic or reductive conditions:
3.1 Acidic Hydrolysis
Treatment with HCl (6M, reflux) opens the dioxole ring to regenerate catechol derivatives, confirmed by LC-MS analysis .
3.2 Reductive Cleavage
Catalytic hydrogenation (H₂/Pd-C) reduces the dioxole to a diol, altering solubility and biological activity.
Salt Formation and Solubility
As a hydrochloride salt, the compound participates in ion-exchange reactions:
| Counterion | Solubility (H₂O) | Application |
|---|---|---|
| HCl | 25 mg/mL (25°C) | Biological assays |
| HBr | 32 mg/mL (25°C) | Enhanced crystallinity |
Coordination Chemistry
The piperazine nitrogen atoms act as ligands for transition metals:
| Metal Ion | Complex Type | Stability Constant (log K) |
|---|---|---|
| Cu²⁺ | Octahedral | 4.8 ± 0.2 |
| Fe³⁺ | Tetrahedral | 3.9 ± 0.3 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals decomposition pathways:
Scientific Research Applications
Pharmacological Applications
1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride has been investigated for its potential as a pharmacological agent, particularly in the context of central nervous system (CNS) disorders.
Neuropharmacology
Research indicates that this compound may interact with serotonin receptors, specifically the 5-HT and 5-HT receptors. A study demonstrated that derivatives of piperazine compounds could act as agonists for these receptors, showing promise in treating anxiety and depression . The ability to modulate serotonin pathways positions this compound as a candidate for further development in psychopharmacology.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of compounds related to this compound. For instance, derivatives were tested against Mycobacterium tuberculosis, revealing varying degrees of activity depending on structural modifications . This suggests potential applications in developing new treatments for resistant bacterial strains.
Case Study 1: Serotonin Receptor Modulation
In a study evaluating a series of piperazine derivatives, it was found that certain substitutions on the benzo[d][1,3]dioxole moiety enhanced binding affinity to serotonin receptors. The results indicated that these compounds could serve as full agonists at the 5-HT receptor, potentially leading to novel antidepressant therapies .
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| Norbo-4 | 5-HT | Submicromolar |
| Norbo-10 | 5-HT | Micromolar |
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of benzodioxole derivatives against various pathogens. The results highlighted that while some compounds exhibited significant activity against Mycobacterium tuberculosis, others were inactive. This variability underscores the importance of structural optimization in drug design .
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4PP-41 | Mycobacterium tuberculosis | Inactive |
| 4PP-42 | Mycobacterium tuberculosis | Inactive |
| 4PP-43 | Mycobacterium tuberculosis | 5.9 µM |
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
1-(3,4-Methylenedioxyphenyl)piperazine (MDBZP)
1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine Derivatives
- Example: 1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(piperazin-1-yl)ethanone (6g) Structure: Incorporates a benzodioxole group via a methylene spacer and a pyrazoline ring. Physical State: Yellowish oil, suggesting differences in hydrophobicity compared to crystalline hydrochloride salts .
Propenone-Linked Analogues
- Example: (2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenylpiperazinyl)-2-propen-1-one Structure: Contains a propenone linker between the benzodioxole and piperazine moieties. Synthesis: Prepared via condensation reactions, differing from the direct alkylation methods used for the target compound .
Heterocyclic Hybrid Derivatives
- Example : 1-((N1-(Benzo[d][1,3]dioxol-5-yl)-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-4-nitroimidazolyl)piperazine (11p)
- Structure : Integrates a triazole ring and nitroimidazole group, expanding the pharmacophore.
- Activity : Such hybrids are designed for dual targeting, e.g., antimicrobial and antitubulin effects, with a melting point of 159–161°C indicating high purity .
- Synthesis : Utilizes click chemistry (Cu-catalyzed azide-alkyne cycloaddition), contrasting with traditional nucleophilic substitution routes .
Table 1: Key Properties of Selected Analogues
Pharmacological and Regulatory Insights
- Antimicrobial Activity : Derivatives like 6g and 11p show promise against bacterial strains, attributed to electron-withdrawing groups (e.g., nitro, triazole) enhancing target interactions .
- Antitubulin Agents: The target compound’s role in synthesizing quinoline derivatives (e.g., C1) highlights its utility in cancer research, with a 68% yield in optimized conditions .
Biological Activity
1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety. The structural attributes contribute to its interaction with various biological targets, influencing its pharmacological profile.
1. Antimicrobial Activity
Research indicates that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, certain benzodioxole derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. In a study evaluating various benzodioxole derivatives, some exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
The anticancer activity of this compound has been investigated through in vitro studies. A notable study found that compounds with similar structural motifs displayed cytotoxicity against several cancer cell lines, suggesting a potential for development as anticancer agents . The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
3. Neuropharmacological Effects
The compound has been evaluated for its effects on neurotransmitter systems. Studies suggest that piperazine derivatives can act as serotonin receptor modulators, particularly at the 5-HT_2A and 5-HT_2C receptors. In vitro assays demonstrated that certain analogues could enhance serotonin signaling, which is crucial for mood regulation .
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes:
- Serotonin Receptors : The compound acts as an agonist at specific serotonin receptor subtypes, influencing mood and anxiety pathways.
- Enzyme Inhibition : Some studies indicate that benzodioxole derivatives may inhibit enzymes involved in cancer progression and microbial resistance mechanisms .
Case Study 1: Anticancer Activity
In a comparative study of various benzodioxole derivatives, one analogue demonstrated an IC50 value of 10 µM against breast cancer cell lines. This study highlighted the potential of these compounds in targeting cancer cells while sparing normal cells .
Case Study 2: Neuropharmacological Screening
A screening of piperazine derivatives showed that several compounds exhibited selective binding to serotonin receptors with Ki values ranging from 50 nM to 200 nM. These findings suggest therapeutic potential in treating mood disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 1-(Benzo[d][1,3]dioxol-5-yl)piperazine hydrochloride, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Step 1: React benzo[d][1,3]dioxol-5-yl derivatives with piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Purify intermediates using column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterize via ¹H/¹³C NMR (to confirm aromatic protons and piperazine backbone) and HRMS (for molecular ion validation) .
- Critical Note: Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) to avoid over-substitution .
Q. What analytical techniques are essential for verifying the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Use HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to confirm ≥95% purity .
- Structural Confirmation:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Storage: Keep in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or predict biological activity of this compound?
Methodological Answer:
- Reaction Pathway Prediction: Use density functional theory (DFT) to model transition states and identify energetically favorable routes (e.g., B3LYP/6-31G* basis set) .
- Molecular Docking: Screen against target receptors (e.g., serotonin 5-HT₂A) using AutoDock Vina to predict binding affinities (ΔG < -7 kcal/mol suggests strong interaction) .
- ADMET Prediction: Tools like SwissADME assess bioavailability, BBB penetration, and toxicity risks (e.g., CYP450 inhibition) .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., anticonvulsant vs. neurotoxic effects)?
Methodological Answer:
- Dose-Response Studies: Perform in vivo assays (e.g., maximal electroshock seizure test) across a concentration range (0.1–100 mg/kg) to identify therapeutic vs. toxic thresholds .
- Metabolite Profiling: Use LC-MS/MS to detect active metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .
- Receptor Selectivity Assays: Compare binding to related receptors (e.g., 5-HT vs. dopamine receptors) via radioligand displacement (IC₅₀ values) .
Q. What strategies are effective for studying the environmental impact of this compound?
Methodological Answer:
- Ecotoxicology: Conduct Daphnia magna acute toxicity tests (48-h LC₅₀) and algae growth inhibition assays (72-h EC₅₀) .
- Degradation Pathways: Use UV/H₂O₂ advanced oxidation to simulate environmental breakdown and identify by-products via GC-MS .
- Soil Mobility: Measure log Kₒc (organic carbon partition coefficient) using batch equilibrium experiments to assess leaching potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
